3,5-Dichlorophenylthiourea
Overview
Description
3,5-Dichlorophenylthiourea is an organosulfur compound with the chemical formula C7H5Cl2N3S. It is characterized by the presence of chlorine and thiourea functional groups. This white crystalline solid is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
It is known to be a derivative of 2-aminothiazole and has been found to affect Mycobacterium tuberculosis energetics . .
Result of Action
It is known to affect Mycobacterium tuberculosis energetics
Action Environment
The compound’s activity may be influenced by various factors such as pH, temperature, and presence of other compounds, but specific studies on these aspects are currently lacking .
Biochemical Analysis
Biochemical Properties
Thiourea derivatives, including 3,5-Dichlorophenylthiourea, have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Molecular Mechanism
It is known that thiourea derivatives can undergo oxidation at sulfur, followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichlorophenylthiourea can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloroaniline with thiocyanate in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the thiourea group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorophenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylthiourea derivatives.
Scientific Research Applications
3,5-Dichlorophenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antioxidant, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, elastomers, and other industrial products
Comparison with Similar Compounds
- 3,4-Dichlorophenylthiourea
- 4,5-Dichlorophenylthiourea
- 3,5-Dichlorophenylurea
Comparison: 3,5-Dichlorophenylthiourea is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to other dichlorophenylthiourea derivatives, it may exhibit different levels of potency and selectivity in various applications .
Properties
IUPAC Name |
(3,5-dichlorophenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJARXOEVLYKDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372124 | |
Record name | 3,5-dichlorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730271 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
107707-33-5 | |
Record name | 3,5-dichlorophenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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